6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a derivative of tetrahydrocarbazole, a compound known for its diverse biological activities This compound is characterized by the presence of an isopropoxy group at the 6th position and a ketone group at the 1st position of the tetrahydrocarbazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the regioselective oxidation of substituted tetrahydrocarbazoles. One common method involves the reaction of substituted phenylhydrazines with cyclohexanone to form the tetrahydrocarbazole core, followed by oxidation to introduce the ketone functionality at the 1st position . The isopropoxy group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the carbazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate.
Reducing Agents: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products
The major products formed from these reactions include various functionalized tetrahydrocarbazoles and benzazonine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Materials Science: Its unique properties make it a candidate for use in organic electronics and photonics, where it can be used to develop new materials with tunable optoelectronic properties.
Chemical Biology: As a fluorescent probe, it can be used in various biological assays to study molecular interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazol-1-one: A similar compound with a ketone group at the 1st position but lacking the isopropoxy group.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A derivative with a chlorine atom at the 6th position and an amine group at the 1st position.
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A compound with a methyl group at the 9th position and a ketone group at the 1st position.
Uniqueness
6-Isopropoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17NO2 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
6-propan-2-yloxy-2,3,4,9-tetrahydrocarbazol-1-one |
InChI |
InChI=1S/C15H17NO2/c1-9(2)18-10-6-7-13-12(8-10)11-4-3-5-14(17)15(11)16-13/h6-9,16H,3-5H2,1-2H3 |
InChI Key |
YJLLFWZXKWLCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC3=C2CCCC3=O |
Origin of Product |
United States |
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